molecular formula C16H22N4O4S B1197223 Acetiamine

Acetiamine

Cat. No.: B1197223
M. Wt: 366.4 g/mol
InChI Key: ISIPQAHMLLFSFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound has a molecular formula of C16H22N4O4S and a molecular weight of 366.4 g/mol. Thiamine derivatives like O,S-Diacetylthiamine are of interest due to their potential biological activities and applications in various fields.

Preparation Methods

The synthesis of O,S-Diacetylthiamine typically involves the acetylation of thiamine. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl and thiol groups of thiamine.

Industrial production methods for O,S-Diacetylthiamine may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

O,S-Diacetylthiamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert O,S-Diacetylthiamine back to thiamine or other reduced forms.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

O,S-Diacetylthiamine has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the reactivity and stability of thiamine derivatives.

    Biology: Researchers investigate its potential biological activities, such as its role in enzyme activation and metabolic pathways.

    Medicine: Studies explore its potential therapeutic effects, including its use as a vitamin supplement or in the treatment of thiamine deficiency.

    Industry: It is used in the formulation of nutritional supplements and fortified foods.

Mechanism of Action

The mechanism of action of O,S-Diacetylthiamine involves its conversion to thiamine in the body. Thiamine is a cofactor for several enzymes involved in carbohydrate metabolism, such as pyruvate dehydrogenase and transketolase. The acetylation of thiamine enhances its stability and bioavailability, allowing for more efficient absorption and utilization in the body.

Comparison with Similar Compounds

O,S-Diacetylthiamine can be compared with other thiamine derivatives, such as:

    Thiamine pyrophosphate: The active form of thiamine that acts as a coenzyme in metabolic reactions.

    Benfotiamine: A lipid-soluble derivative of thiamine with enhanced bioavailability.

    Thiamine mononitrate: A stable form of thiamine used in dietary supplements.

O,S-Diacetylthiamine is unique due to its dual acetylation, which provides distinct chemical and biological properties compared to other thiamine derivatives.

Properties

IUPAC Name

[3-acetylsulfanyl-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]pent-3-enyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4S/c1-10(15(25-13(4)23)5-6-24-12(3)22)20(9-21)8-14-7-18-11(2)19-16(14)17/h7,9H,5-6,8H2,1-4H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIPQAHMLLFSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C)SC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861853
Record name (3Z)-3-(Acetylsulfanyl)-4-{[(4-amino-2-methylpyrimidin-5-yl)methyl](formyl)amino}pent-3-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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